molecular formula C22H28ClNO6 B4041645 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate

4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate

Cat. No.: B4041645
M. Wt: 437.9 g/mol
InChI Key: HYXKDXFNDBJXHU-UHFFFAOYSA-N
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Description

4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C22H28ClNO6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.1605153 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Characterization

Research on similar compounds has focused on their structural and spectroscopic properties. For instance, studies on naphthalene derivatives and their complexes with metals provide insights into coordination chemistry and the potential for creating materials with specific electronic or optical properties. These findings are important for understanding how modifications in molecular structure can influence the overall properties of a compound, which is crucial for applications in materials science and nanotechnology (Díez et al., 2010).

Supramolecular Chemistry and Hydrogen Bonding

Another area of research involves the supramolecular chemistry of compounds with oxalate groups or morpholine components. Studies have demonstrated how these groups participate in hydrogen bonding, leading to the formation of complex structures with unique properties. This is relevant for designing new materials and understanding molecular interactions in biological systems (Mulrooney et al., 2018).

Photophysical and Photochemical Properties

Research on platinum complexes containing naphthyl groups has revealed significant photophysical and photochemical properties. These properties suggest potential applications in the fields of photovoltaics, light-emitting diodes (LEDs), and as photocatalysts for environmental remediation. Understanding the photophysical behavior of such compounds can lead to the development of new materials for energy conversion and storage (Díez et al., 2010).

Environmental Applications

Some studies focus on the complete oxidation of organic pollutants in water, highlighting the potential environmental applications of certain compounds. The photoassisted Fenton reaction, for example, shows how specific chemical structures can facilitate the breakdown of pollutants, pointing to the role of chemically similar compounds in environmental cleanup and pollution control (Pignatello & Sun, 1995).

Properties

IUPAC Name

4-[4-(4-chloronaphthalen-1-yl)oxybutyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2.C2H2O4/c1-15-13-22(14-16(2)24-15)11-5-6-12-23-20-10-9-19(21)17-7-3-4-8-18(17)20;3-1(4)2(5)6/h3-4,7-10,15-16H,5-6,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXKDXFNDBJXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate
Reactant of Route 2
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate
Reactant of Route 3
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate
Reactant of Route 4
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate
Reactant of Route 5
Reactant of Route 5
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate
Reactant of Route 6
Reactant of Route 6
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.